Propargyl-PEG5-beta-D-galactose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propargyl-PEG5-beta-D-galactose is a chemical compound that consists of a propargyl group, a polyethylene glycol (PEG) chain, and a beta-D-galactose group. This compound is known for its utility in bioconjugation and drug delivery applications. The propargyl group allows for click chemistry reactions, while the beta-D-galactose group enhances solubility in aqueous media and increases the selectivity of the PEGylation reaction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propargyl-PEG5-beta-D-galactose is typically synthesized through a series of chemical reactions that involve the attachment of the propargyl group to the PEG chain, followed by the conjugation of the beta-D-galactose group. The synthesis often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are a type of click chemistry .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process is optimized to ensure high yield and purity of the final product. The compound is typically produced in reagent grade for research purposes, but can also be manufactured in GMP-grade for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Propargyl-PEG5-beta-D-galactose undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The propargyl group reacts with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages
Substitution Reactions: The PEG chain can undergo substitution reactions with various functional groups to modify its properties.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Azide-bearing Compounds: React with the propargyl group to form stable triazole linkages.
Major Products Formed
The major products formed from the reactions of this compound include triazole-linked conjugates, which are stable and have enhanced solubility and selectivity .
Wissenschaftliche Forschungsanwendungen
Propargyl-PEG5-beta-D-galactose has a wide range of scientific research applications, including:
Bioconjugation: Used to link biomolecules for various research purposes
Drug Delivery: Enhances the pharmacokinetics and efficacy of drugs by improving their solubility and targeting specific cells or tissues
Chemical Biology: Utilized in the study of biological processes through the selective modification of biomolecules.
Material Science: Applied in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Propargyl-PEG5-beta-D-galactose involves the formation of stable triazole linkages through click chemistry reactions. The propargyl group reacts with azide-bearing compounds in the presence of copper catalysts to form triazole linkages. This reaction enhances the solubility and selectivity of the compound, allowing it to effectively target specific cells or tissues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargyl-PEG5-beta-D-glucose: Similar in structure but contains a beta-D-glucose group instead of beta-D-galactose.
Propargyl-PEG5-tetra-Ac-beta-D-galactose: Contains additional acetyl groups, which may affect its solubility and reactivity.
Uniqueness
Propargyl-PEG5-beta-D-galactose is unique due to its combination of a propargyl group, a PEG chain, and a beta-D-galactose group. This combination allows for efficient click chemistry reactions, enhanced solubility, and increased selectivity in PEGylation reactions .
Eigenschaften
Molekularformel |
C17H30O10 |
---|---|
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-6-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C17H30O10/c1-2-3-22-4-5-23-6-7-24-8-9-25-10-11-26-17-16(21)15(20)14(19)13(12-18)27-17/h1,13-21H,3-12H2 |
InChI-Schlüssel |
QZJHREOKMZFHTH-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCCOCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.